molecular formula C8H17KO2 B8037856 KOtBu THF

KOtBu THF

Cat. No.: B8037856
M. Wt: 184.32 g/mol
InChI Key: JIWDQJYCCQFDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium tert-butoxide tetrahydrofuran complex, also known as potassium tert-butylate tetrahydrofuran complex, is a chemical compound with the formula (CH₃)₃COK·THF. This compound is a strong non-nucleophilic base and is widely used in organic synthesis. It is known for its ability to deprotonate carbon and other Bronsted acids, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium tert-butoxide tetrahydrofuran complex can be prepared by reacting anhydrous tert-butyl alcohol with potassium metal in a nitrogen atmosphere. The reaction is typically carried out in tetrahydrofuran (THF) as the solvent. The resulting solution is then concentrated to obtain the desired complex .

Industrial Production Methods

In industrial settings, potassium tert-butoxide is often produced by the reaction of potassium hydroxide with tert-butyl alcohol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting potassium tert-butoxide is then dissolved in tetrahydrofuran to form the complex .

Chemical Reactions Analysis

Types of Reactions

Potassium tert-butoxide tetrahydrofuran complex undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used with potassium tert-butoxide tetrahydrofuran complex include alkyl halides, carbon acids, and various nucleophiles.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Major Products

The major products formed from reactions involving potassium tert-butoxide tetrahydrofuran complex depend on the specific reaction type. For example:

Mechanism of Action

The mechanism of action of potassium tert-butoxide tetrahydrofuran complex involves its ability to act as a strong base. It deprotonates carbon acids and other Bronsted acids, forming the corresponding conjugate bases. The complex can also facilitate substitution and elimination reactions by acting as a base and promoting the removal of leaving groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium tert-butoxide tetrahydrofuran complex is unique due to its high solubility in tetrahydrofuran and its ability to form stable complexes. This makes it particularly useful in reactions that require a strong base in a non-aqueous environment .

Properties

IUPAC Name

potassium;2-methylpropan-2-olate;oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O.C4H9O.K/c1-2-4-5-3-1;1-4(2,3)5;/h1-4H2;1-3H3;/q;-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWDQJYCCQFDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].C1CCOC1.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KOtBu THF
Reactant of Route 2
KOtBu THF
Reactant of Route 3
KOtBu THF
Reactant of Route 4
KOtBu THF
Reactant of Route 5
KOtBu THF
Reactant of Route 6
KOtBu THF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.